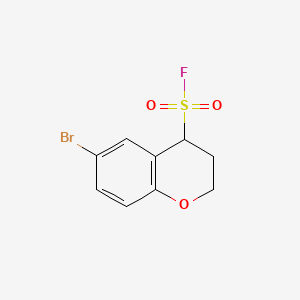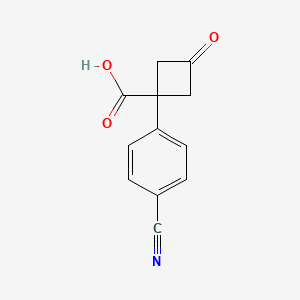
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyanophenyl group attached to a cyclobutane ring with a carboxylic acid and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-cyanophenylacetic acid, under specific reaction conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the cyanophenyl group may bind to specific protein sites, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-cyanophenylacetic acid: Shares the cyanophenyl group but differs in the overall structure and functional groups.
1-(4-cyanophenyl)-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the ketone group.
Uniqueness
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c13-7-8-1-3-9(4-2-8)12(11(15)16)5-10(14)6-12/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBKQPQVFCUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
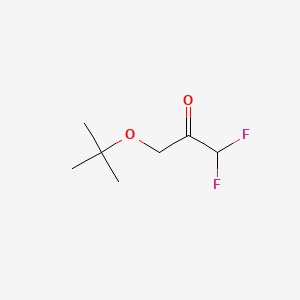
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
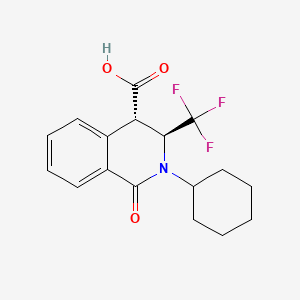
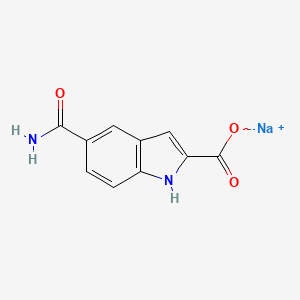
![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6606484.png)
![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
![2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6606540.png)
